molecular formula C13H18O3 B8585994 3,4-Dipropoxybenzaldehyde CAS No. 34841-08-2

3,4-Dipropoxybenzaldehyde

Cat. No.: B8585994
CAS No.: 34841-08-2
M. Wt: 222.28 g/mol
InChI Key: IOKYUTCABAXWAK-UHFFFAOYSA-N
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Description

3,4-Dipropoxybenzaldehyde is a benzaldehyde derivative with two propoxy (-OCH₂CH₂CH₃) groups substituted at the 3 and 4 positions of the aromatic ring. Its molecular formula is C₁₃H₁₈O₃, with a molecular weight of 222.28 g/mol (calculated).

Properties

CAS No.

34841-08-2

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

3,4-dipropoxybenzaldehyde

InChI

InChI=1S/C13H18O3/c1-3-7-15-12-6-5-11(10-14)9-13(12)16-8-4-2/h5-6,9-10H,3-4,7-8H2,1-2H3

InChI Key

IOKYUTCABAXWAK-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=O)OCCC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
3,4-Dihydroxybenzaldehyde -OH, -OH C₇H₆O₃ 138.12 Pharmacological research, intermediates
3,4-Dimethoxybenzaldehyde -OCH₃, -OCH₃ C₉H₁₀O₃ 166.17 Pharmaceutical intermediates, flavoring agents
This compound -OCH₂CH₂CH₃, -OCH₂CH₂CH₃ C₁₃H₁₈O₃ 222.28 (calculated) Inferred: Organic synthesis, surfactants, or polymers

Substituent Effects on Properties

  • Polarity and Solubility: 3,4-Dihydroxybenzaldehyde: High polarity due to hydroxyl (-OH) groups, leading to hydrogen bonding and higher solubility in polar solvents like water or ethanol. However, it may exhibit lower solubility in non-polar organic solvents. 3,4-Dimethoxybenzaldehyde: Reduced polarity compared to dihydroxy analogs. Methoxy (-OCH₃) groups enhance lipophilicity, improving solubility in organic solvents like dichloromethane. this compound: Propoxy groups impart significant lipophilicity due to longer alkyl chains, favoring solubility in non-polar solvents. This property could make it suitable for applications requiring compatibility with hydrophobic matrices (e.g., polymers or surfactants).
  • Thermal Properties :

    • 3,4-Dihydroxybenzaldehyde : Likely higher melting point due to strong intermolecular hydrogen bonding.
    • 3,4-Dimethoxybenzaldehyde : Lower melting point than dihydroxy analogs but higher than dipropoxy derivatives due to moderate steric hindrance.
    • This compound : Expected to have the lowest melting point among the three due to bulky, flexible propoxy groups disrupting crystal packing.

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